molecular formula C17H25Br2N2O4+ B1198839 Nakirodin A

Nakirodin A

Numéro de catalogue: B1198839
Poids moléculaire: 481.2 g/mol
Clé InChI: YHNIEBZNGPLHJU-OAHLLOKOSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nakirodin A, also known as this compound, is a useful research compound. Its molecular formula is C17H25Br2N2O4+ and its molecular weight is 481.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Nakirodin A in laboratory settings?

  • Answer : Synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Key protocols include detailed characterization via NMR (¹H, ¹³C) and mass spectrometry for purity validation. Researchers should follow standardized procedures for reaction optimization (e.g., solvent selection, catalyst loading) and provide full experimental details to ensure reproducibility . For novel derivatives, structural confirmation requires X-ray crystallography or advanced spectroscopic techniques .

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

  • Answer : Structural elucidation involves integrating data from UV-Vis, IR, NMR, and high-resolution mass spectrometry (HRMS). NMR analysis should focus on coupling constants and NOE correlations to confirm stereochemistry. For complex cases, 2D NMR techniques (e.g., COSY, HSQC) are essential. Researchers must cross-validate findings with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. What are the key considerations when conducting a literature review on this compound’s biological activity?

  • Answer : Use databases like PubMed, SciFinder, and Web of Science to identify primary studies. Prioritize peer-reviewed articles with robust experimental designs (e.g., dose-response assays, control groups). Critically evaluate methodologies for bias, such as inconsistent cell lines or incomplete pharmacokinetic data. Tools like PICO (Population, Intervention, Comparison, Outcome) can refine search queries to target specific mechanisms (e.g., "this compound AND apoptosis in cancer models") .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of this compound at the molecular level?

  • Answer : Employ a combination of in vitro (e.g., enzyme inhibition assays, siRNA knockdowns) and in silico approaches (molecular docking, MD simulations). Validate hypotheses using CRISPR-Cas9 gene editing to assess target specificity. Ensure experimental controls account for off-target effects, and use orthogonal assays (e.g., SPR for binding affinity, Western blot for protein expression) to confirm findings .

Q. What strategies are recommended for resolving contradictions in reported pharmacokinetic data of this compound?

  • Answer : Discrepancies in bioavailability or half-life may arise from model variability (e.g., rodent vs. human hepatocytes). Conduct cross-species metabolic profiling using LC-MS/MS and compare results under standardized conditions (pH, temperature). Apply meta-analysis frameworks to aggregate data, identifying outliers through statistical tools like Grubbs' test. Transparent reporting of experimental parameters (e.g., dosing regimens, sample preparation) is critical .

Q. What computational approaches are validated for predicting this compound’s interactions with target proteins?

  • Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are widely used. Validate predictions with experimental mutagenesis (e.g., alanine scanning) to identify critical binding residues. Leverage cheminformatics tools (e.g., Schrödinger Suite, AutoDock Vina) for virtual screening of analogs. Ensure force fields and solvation models are calibrated for small-molecule systems .

Q. How can interdisciplinary approaches (e.g., chemical biology and pharmacology) be integrated to study this compound’s polypharmacology?

  • Answer : Combine phenotypic screening with target deconvolution techniques (e.g., thermal proteome profiling, chemoproteomics). Use systems biology models to map multi-target interactions and predict network-level effects. Collaborate with computational biologists to develop QSAR models that integrate structural and bioactivity data. Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. Methodological Best Practices

  • Data Reproducibility : Document all experimental variables (e.g., reagent lots, instrument calibration) in supplemental materials. Use open-source platforms like Zenodo for raw data sharing .
  • Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines for reporting and obtain ethics committee approval .
  • Interdisciplinary Collaboration : Establish clear task distribution using project management tools (e.g., Gantt charts) to align timelines across chemistry, biology, and data science teams .

Propriétés

Formule moléculaire

C17H25Br2N2O4+

Poids moléculaire

481.2 g/mol

Nom IUPAC

[(1R)-3-[4-(2-acetamidoethyl)-2,6-dibromophenoxy]-1-carboxypropyl]-trimethylazanium

InChI

InChI=1S/C17H24Br2N2O4/c1-11(22)20-7-5-12-9-13(18)16(14(19)10-12)25-8-6-15(17(23)24)21(2,3)4/h9-10,15H,5-8H2,1-4H3,(H-,20,22,23,24)/p+1/t15-/m1/s1

Clé InChI

YHNIEBZNGPLHJU-OAHLLOKOSA-O

SMILES isomérique

CC(=O)NCCC1=CC(=C(C(=C1)Br)OCC[C@H](C(=O)O)[N+](C)(C)C)Br

SMILES canonique

CC(=O)NCCC1=CC(=C(C(=C1)Br)OCCC(C(=O)O)[N+](C)(C)C)Br

Synonymes

nakirodin A

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.